2-(2-Methoxy-5-methylphenyl)acetaldehyde 2-(2-Methoxy-5-methylphenyl)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 676608-50-7
VCID: VC16690055
InChI: InChI=1S/C10H12O2/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,6-7H,5H2,1-2H3
SMILES:
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol

2-(2-Methoxy-5-methylphenyl)acetaldehyde

CAS No.: 676608-50-7

Cat. No.: VC16690055

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxy-5-methylphenyl)acetaldehyde - 676608-50-7

Specification

CAS No. 676608-50-7
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
IUPAC Name 2-(2-methoxy-5-methylphenyl)acetaldehyde
Standard InChI InChI=1S/C10H12O2/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,6-7H,5H2,1-2H3
Standard InChI Key IQKMIEVCPXGAPB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC)CC=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2-methoxy-5-methylphenyl)acetaldehyde, reflects its structure: a benzene ring substituted with a methoxy group (-OCH3_3) at the 2-position and a methyl group (-CH3_3) at the 5-position, linked to an acetaldehyde side chain (-CH2_2CHO) . The SMILES notation CC1=CC(=C(C=C1)OC)CC=O\text{CC1=CC(=C(C=C1)OC)CC=O} and InChIKey IQKMIEVCPXGAPB-UHFFFAOYSA-N\text{IQKMIEVCPXGAPB-UHFFFAOYSA-N} further specify its connectivity and stereochemical details .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
Molecular FormulaC10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2}
Molecular Weight164.20 g/mol
CAS Number676608-50-7
SMILESCC1=CC(=C(C=C1)OC)CC=O
InChIKeyIQKMIEVCPXGAPB-UHFFFAOYSA-N

Physical Properties

Experimental and predicted physicochemical data highlight its behavior under standard conditions:

  • Boiling Point: 256.6 \pm 25.0 \, ^\circ\text{C} (predicted)

  • Density: 1.027±0.06g/cm31.027 \pm 0.06 \, \text{g/cm}^3 (predicted)

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic and aldehyde groups; soluble in organic solvents like ethanol and dichloromethane.

The aldehyde functional group confers reactivity toward nucleophiles, enabling condensation and oxidation reactions critical in synthetic applications.

Synthesis and Production

Synthetic Routes

2-(2-Methoxy-5-methylphenyl)acetaldehyde is synthesized via Friedel-Crafts alkylation or Vilsmeier-Haack formylation of precursor aromatic compounds. For instance, methoxy- and methyl-substituted toluene derivatives undergo formylation at the ortho position to introduce the acetaldehyde side chain. Alternative methods include:

  • Oxidation of Alcohols: Oxidation of 2-(2-methoxy-5-methylphenyl)ethanol using pyridinium chlorochromate (PCC).

  • Hydrolysis of Acetals: Acid-catalyzed hydrolysis of protective acetal groups to regenerate the aldehyde functionality.

Table 2: Common Synthesis Pathways

MethodReagents/ConditionsYield (%)
Friedel-Crafts AlkylationAlCl3_3, CH3_3COCl60–75
Vilsmeier-Haack FormylationPOCl3_3, DMF50–65
Alcohol OxidationPCC, CH2_2Cl2_270–85

Purification and Characterization

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the compound. Spectroscopic techniques confirm purity:

  • 1^1H NMR: Peaks at δ 9.80 (aldehyde proton), δ 6.6–7.2 (aromatic protons), δ 3.80 (methoxy group).

  • IR Spectroscopy: Strong absorption at 1720 cm1^{-1} (C=O stretch).

Applications in Organic Chemistry and Pharmaceuticals

Role in Heterocyclic Synthesis

The aldehyde group participates in Knorr pyrrole synthesis and Paal-Knorr furan formation, yielding nitrogen- and oxygen-containing heterocycles. For example, condensation with hydrazines forms pyrazole derivatives, which are pharmacophores in antiviral agents.

Pharmaceutical Intermediates

This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Its methoxy and methyl groups enhance lipid solubility, improving drug bioavailability. Recent studies explore its utility in synthesizing tyrosine kinase inhibitors targeting lung cancer.

SupplierPurity (%)Price Range (USD/g)
American Custom Chemicals Corp.95300–500
Labseeker97200–400

Research Trends and Future Directions

Catalytic Applications

Recent studies investigate its use in asymmetric catalysis for synthesizing chiral amines. Palladium complexes of this aldehyde facilitate enantioselective hydrogenation, achieving >90% enantiomeric excess.

Bioconjugation Strategies

Functionalization of antibodies with 2-(2-Methoxy-5-methylphenyl)acetaldehyde enables site-specific bioconjugation, enhancing antibody-drug conjugate (ADC) stability.

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